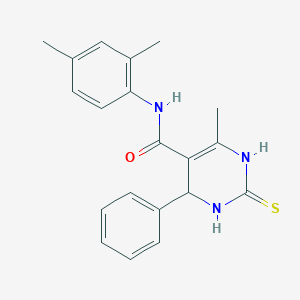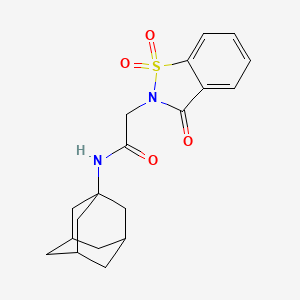![molecular formula C15H10ClN5OS B14941847 3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorobenzyl and thienyl groups in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
化学反应分析
Types of Reactions
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
科学研究应用
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurological disorders.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents due to its unique chemical structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 3-(2-BROMOBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-FLUOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-METHYLBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL lies in the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C15H10ClN5OS |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-5-thiophen-2-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H10ClN5OS/c16-10-5-2-1-4-9(10)8-21-14-12(19-20-21)15(22)18-13(17-14)11-6-3-7-23-11/h1-7H,8H2,(H,17,18,22) |
InChI 键 |
VNOHUJGKIZWUFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CS4)N=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)

![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)

![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide](/img/structure/B14941850.png)
